2-Formylbenzo[d]oxazole-4-carbonitrile
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Overview
Description
2-Formylbenzo[d]oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₉H₄N₂O₂ and a molecular weight of 172.14 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both formyl and nitrile functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-formylbenzo[d]oxazole-4-carbonitrile involves the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is used as a cyanide source and coupling partner for the cyclization of oxazole. The reaction is carried out in the presence of CuI₂ and Pd(OAc)₂ with DMF as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using non-toxic and efficient systems to construct the carbonitrile from readily available substrates .
Chemical Reactions Analysis
Types of Reactions
2-Formylbenzo[d]oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Carboxybenzo[d]oxazole-4-carbonitrile.
Reduction: 2-Formylbenzo[d]oxazole-4-amine.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylbenzo[d]oxazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formylbenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities as 2-methoxybenzo[d]oxazole.
2-Methoxy-5-chlorobenzo[d]oxazole: Has excellent antibacterial activity.
2-Ethoxy-5-chlorobenzo[d]oxazole: Known for its antifungal activity.
Uniqueness
2-Formylbenzo[d]oxazole-4-carbonitrile is unique due to the presence of both formyl and nitrile functional groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C9H4N2O2 |
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Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-formyl-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)11-8(5-12)13-7/h1-3,5H |
InChI Key |
FIQJOCIFKYCEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)C#N |
Origin of Product |
United States |
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